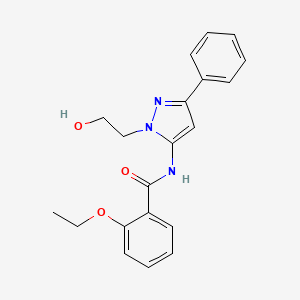

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-26-18-11-7-6-10-16(18)20(25)21-19-14-17(22-23(19)12-13-24)15-8-4-3-5-9-15/h3-11,14,24H,2,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIMWVGTBYTZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylene oxide derivative reacts with the pyrazole derivative.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate compound with 2-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the benzamide core can be reduced to form an amine derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactivity, making it useful in coordination chemistry and as a ligand in various chemical reactions .

Biology

The compound is under investigation for its potential bioactive properties, including:

- Antimicrobial Activity : Studies suggest that it may exhibit significant antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : It has shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA intercalation .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Drug Development : Its ability to target specific enzymes or receptors makes it a candidate for developing new drugs aimed at treating various diseases, including cancer and inflammatory disorders .

- Mechanism of Action : The compound may interact with molecular targets by binding to enzyme active sites or modulating receptor activity, which can lead to altered signaling pathways .

Industry

The compound is also utilized in the development of specialty chemicals and materials with specific properties. Its unique combination of functional groups allows for applications in creating polymers and other materials that require tailored chemical characteristics .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that it could be developed into a therapeutic agent for managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Research Tools and Structural Analysis

Programs like SHELXL () and WinGX () are critical for crystallographic refinement and structural comparisons. These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, aiding in the optimization of pyrazole-benzamide derivatives .

Biological Activity

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound features a unique structure that includes an ethoxy group, a hydroxyethyl group, and a phenyl-substituted pyrazole ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

- Introduction of the Phenyl Group : Accomplished via Friedel-Crafts acylation using benzoyl chloride.

- Attachment of Hydroxyethyl Group : Introduced through nucleophilic substitution reactions with ethylene oxide derivatives.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds possess good inhibitory effects against various bacterial strains and fungi. For instance, certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against Candida species and other pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Pyrazole Carboxamide | C. albicans | 8 µg/mL |

| Isoxazole Pyrazole | S. aureus | 12 µg/mL |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is believed to exert its effects by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that related pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines .

Anticancer Activity

Emerging research suggests that this compound may have potential as an anticancer agent. It has been reported to inhibit various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism may involve the modulation of signaling pathways associated with cancer proliferation and survival .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It interacts with cell surface receptors, altering intracellular signaling pathways.

- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes .

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:

- Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls, suggesting its efficacy as a potential anticancer agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased paw edema compared to untreated groups, indicating its anti-inflammatory effects.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core. A common approach includes:

Core Pyrazole Synthesis: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions .

Functionalization: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or alkylation reactions, often using ethylene oxide or chloroethanol .

Benzamide Coupling: Reaction of the pyrazole intermediate with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .

Key characterization techniques include NMR (to confirm substituent positions) and HPLC (to assess purity ≥95%) .

Basic Question: How is structural validation performed for this compound?

Methodological Answer:

Structural validation relies on spectroscopic and analytical methods :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and benzamide carbonyl (δ ~167–170 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental Analysis : Compares experimental vs. calculated C/H/N/O percentages to confirm stoichiometry (discrepancies >0.3% indicate impurities) .

Advanced Question: How can reaction conditions be optimized to improve yield in the benzamide coupling step?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require lower temperatures to avoid side reactions .

- Catalyst Use : Lewis acids (e.g., ZnCl2) or coupling agents (EDC/HOBt) improve acylation efficiency .

- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize hydrolysis, followed by gradual warming to room temperature .

- pH Monitoring : Ensure basic conditions (pH ~8–9) to deprotonate the pyrazole amine and activate nucleophilic attack .

Advanced Question: What computational strategies are used to predict the compound’s biological activity?

Methodological Answer:

Computational approaches include:

- Molecular Docking : Simulates binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The hydroxyethyl group’s hydrogen-bonding capacity is critical for affinity .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogous pyrazole derivatives .

- MD Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to evaluate binding modes .

Advanced Question: How are discrepancies in spectral data resolved during structural elucidation?

Methodological Answer:

Discrepancies (e.g., unexpected NMR splits or IR peaks) require:

- 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations, resolving ambiguities in aromatic regions .

- Isotopic Labeling : Use of deuterated analogs to confirm exchangeable protons (e.g., hydroxyethyl -OH) .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, though crystallization may require solvent screening .

Basic Question: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

Analogous pyrazole-benzamide derivatives show activity against:

- Kinases : Inhibition via binding to ATP pockets (e.g., JAK2, EGFR) due to the planar pyrazole ring .

- GPCRs : Antagonism of serotonin or dopamine receptors mediated by the ethoxy group’s hydrophobicity .

- Microbial Enzymes : Targeting bacterial dihydrofolate reductase (DHFR) through hydrogen bonding with the benzamide carbonyl .

Advanced Question: How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Methodological Answer:

SAR studies involve:

Systematic Substituent Variation : Modifying the ethoxy group (e.g., replacing with methoxy or propoxy) and monitoring activity shifts .

Bioisosteric Replacement : Swapping the hydroxyethyl group with thioethyl or cyclopropylmethyl to assess tolerance .

Pharmacophore Mapping : Identifying critical moieties (e.g., benzamide carbonyl, pyrazole N1) using 3D alignment tools like Schrödinger’s Phase .

Advanced Question: What strategies mitigate side reactions during functional group modifications?

Methodological Answer:

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for -OH groups) during alkylation .

- Inert Atmospheres : Use argon/nitrogen to prevent oxidation of thiol or amine intermediates .

- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and halt at optimal conversion (~85–90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.